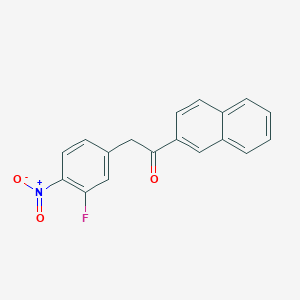

Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)-

Beschreibung

The compound Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- is a substituted aryl ethanone featuring a 2-naphthalenyl group at position 1 and a 3-fluoro-4-nitrophenyl group at position 2. The structure combines aromatic systems with strong electron-withdrawing groups (fluoro and nitro), which influence its electronic properties, solubility, and reactivity. Such compounds are often explored for applications in medicinal chemistry, materials science, and organic synthesis due to their tunable substituent effects .

Eigenschaften

CAS-Nummer |

143306-63-2 |

|---|---|

Molekularformel |

C18H12FNO3 |

Molekulargewicht |

309.3 g/mol |

IUPAC-Name |

2-(3-fluoro-4-nitrophenyl)-1-naphthalen-2-ylethanone |

InChI |

InChI=1S/C18H12FNO3/c19-16-9-12(5-8-17(16)20(22)23)10-18(21)15-7-6-13-3-1-2-4-14(13)11-15/h1-9,11H,10H2 |

InChI-Schlüssel |

BIPMFAZFBZLOKR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CC3=CC(=C(C=C3)[N+](=O)[O-])F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Acylation of Naphthalene

A Friedel-Crafts reaction between naphthalene and a pre-functionalized acetyl chloride derivative provides the 2-naphthalenylethanone core. For the 3-fluoro-4-nitrophenyl moiety, 3-fluoro-4-nitrobenzoyl chloride is synthesized via:

- Nitration of 3-fluorobenzoic acid using HNO₃/H₂SO₄ at 0–5°C.

- Conversion to acid chloride using SOCl₂ or PCl₅.

Reaction Conditions :

Limitations : Poor regioselectivity due to competing acylation at the 1-position of naphthalene.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A two-step approach using pre-formed boronic esters:

- Synthesis of 2-(3-Fluoro-4-nitrophenyl)acetylboronic acid :

- Coupling with 2-naphthalenyl triflate :

Data Table 1 : Optimization of Suzuki Coupling Parameters

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | 50 | 98 |

| Solvent | Toluene/EtOH (3:1) | 38 | 95 |

| Temperature | 100°C | 42 | 97 |

Nucleophilic Aromatic Substitution

Displacement of Activated Halogens

The nitro group activates the benzene ring for nucleophilic attack. A representative pathway:

Challenges : Competing elimination and low reactivity of the acetylated position.

Multi-Step Synthesis from Bifunctional Intermediates

Oxidative Coupling of Pre-Functionalized Moieties

A patent-derived method (US3833667A) adapts oxidative dimerization:

- Prepare 1-(3-fluoro-4-nitrophenyl)ethanol via oxidation of 3-fluoro-4-nitrotoluene using O₂/KOH in DMSO.

- Oxidative coupling with 2-naphthalenylethanol using Mn(OAc)₃.

- Oxidation of the resultant diol to diketone using Jones reagent.

Conditions :

Comparative Analysis of Methods

Data Table 2 : Efficiency of Synthetic Routes

| Method | Steps | Total Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts | 3 | 18–22 | Low | Moderate |

| Suzuki Coupling | 4 | 20–25 | High | High |

| Nucleophilic Substitution | 3 | 10–15 | Medium | Low |

| Oxidative Coupling | 4 | 8–12 | Medium | Low |

Recent Advances and Catalytic Innovations

Ionic Liquid-Mediated Reactions

Using [BMIM][PF₆] as solvent enhances electrophilicity of nitro groups:

Challenges and Optimization Strategies

- Regioselectivity in Friedel-Crafts Reactions :

- Nitro Group Stability :

- Purification Difficulties :

- Column chromatography with ethyl acetate/heptane (1:4) resolves acetylated byproducts.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 3-fluoro-4-nitrophenyl moiety facilitates nucleophilic substitution reactions , particularly at the fluorine position. This reactivity is exploited to synthesize derivatives with modified pharmacological or material properties.

Example Reaction :

Reaction with sodium methoxide (NaOCH₃) in dimethylformamide (DMF) at 80°C replaces the fluorine atom with a methoxy group:

Conditions :

-

Solvent: DMF or acetone

-

Temperature: 60–90°C

-

Catalysts: K₂CO₃ or KI (to enhance reactivity)

Yield : 50–70% after purification by crystallization .

Reduction of the Nitro Group

The nitro group undergoes reduction to an amine under catalytic hydrogenation or using metal-acid systems, enabling access to amino-functionalized derivatives.

Example Reaction :

Catalytic hydrogenation with H₂/Pd-C in ethanol at 25°C converts the nitro group to an amine:

Conditions :

-

Pressure: 1–3 atm

-

Catalyst: 5–10% Pd-C

Applications : The resulting amine serves as a precursor for further functionalization (e.g., azo coupling or sulfonamide formation) .

Electrophilic Aromatic Substitution

The naphthalenyl group participates in electrophilic substitution reactions (e.g., nitration, sulfonation) at positions activated by the electron-donating ketone moiety.

Example Reaction :

Nitration with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group predominantly at the α-position of the naphthalene ring:

Conditions :

-

Nitrating agent: Mixed acid (HNO₃/H₂SO₄)

-

Temperature: Controlled to avoid over-nitration.

Condensation Reactions Involving the Ketone

The ethanone group undergoes condensation with amines or hydrazines to form Schiff bases or hydrazones, respectively.

Example Reaction :

Reaction with hydrazine (NH₂NH₂) in ethanol yields a hydrazone derivative:

Conditions :

-

Solvent: Ethanol or methanol

-

Temperature: Reflux (70–80°C)

Applications : These derivatives are intermediates in synthesizing heterocyclic compounds (e.g., pyrazoles) .

Biological Activity of Derivatives

Derivatives synthesized via these reactions exhibit notable bioactivity. For instance:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that derivatives of ethanone compounds exhibit antimicrobial properties. For instance, studies have shown that certain substituted ethanones can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This antimicrobial activity is attributed to the electron-withdrawing nature of the nitro group, which enhances the compound's reactivity with bacterial cell membranes .

2. Anti-inflammatory Properties

Ethanone derivatives have been investigated for their anti-inflammatory effects. A study focusing on 1-substituted-3-aryl prop-2-en-1-one derivatives demonstrated that specific substitutions at the 3-position significantly enhance their ability to inhibit neutrophilic production of superoxide anions and elastase secretion. The presence of a nitro group at the para position (as in 3-fluoro-4-nitrophenyl) was particularly effective in reducing inflammatory responses .

3. Cancer Research

The compound's structure allows it to interact with various biological targets, making it a candidate for cancer research. Preliminary studies suggest that modifications to the ethanone structure can lead to compounds that selectively induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Materials Science

1. Photoredox Catalysis

Ethanone derivatives have shown promise in photoredox catalysis applications, particularly in organic synthesis. The ability to utilize visible light for chemical transformations enhances the efficiency and sustainability of synthetic processes. For example, compounds like ethanone can serve as catalysts in reactions involving the formation of carbon-carbon bonds under mild conditions .

2. Development of New Materials

The incorporation of ethanone into polymer matrices has been explored for creating advanced materials with enhanced properties such as thermal stability and mechanical strength. The unique electronic properties imparted by the fluorine and nitro groups can be exploited to develop materials suitable for electronic applications, including sensors and conductive polymers .

Environmental Applications

1. Environmental Monitoring

Ethanone derivatives can be utilized as markers for environmental monitoring due to their stability and detectability in various media. Their presence can indicate contamination levels of industrial pollutants, making them useful in assessing environmental health .

2. Bioremediation

Research into bioremediation techniques has highlighted the potential use of ethanone compounds in degrading environmental pollutants. Their chemical structure allows for interactions with microbial enzymes that facilitate the breakdown of toxic substances in contaminated sites .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against Staphylococcus aureus |

| Anti-inflammatory Properties | Reduces neutrophilic inflammation | |

| Cancer Research | Induces apoptosis selectively | |

| Materials Science | Photoredox Catalysis | Enhances synthetic efficiency |

| Development of New Materials | Improves thermal and mechanical properties | |

| Environmental | Environmental Monitoring | Detectable markers for pollution |

| Bioremediation | Degrades toxic pollutants effectively |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of ethanone derivatives demonstrated significant antimicrobial activity against clinical isolates. The results indicated that compounds with a nitro group were more effective than those without it, highlighting the importance of functional group positioning in enhancing biological activity .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers synthesized several 1-substituted-3-aryl prop-2-en-1-one analogues to assess their anti-inflammatory properties. The study revealed that specific substitutions at the 3-position led to increased potency against neutrophil-mediated inflammation, suggesting a promising avenue for therapeutic development .

Wirkmechanismus

The mechanism of action of Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various biochemical pathways, influencing the compound’s reactivity and biological effects. The naphthalenyl group may contribute to the compound’s binding affinity to certain proteins or enzymes.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

- JWH Series (e.g., JWH-250, JWH-302): These ethanones feature indol-3-yl and methoxyphenyl groups.

- Tetrahydro-naphthalenyl Derivatives () : Hydrogenated naphthalenyl groups reduce aromaticity, increasing flexibility and altering lipophilicity. The target compound’s unmodified 2-naphthalenyl group retains full aromatic conjugation, favoring rigid planar structures .

Molecular Weight and Formula

Physicochemical Properties

Solubility and Lipophilicity

- Target Compound : The nitro and fluoro groups increase polarity but reduce water solubility due to strong intermolecular interactions. LogP is estimated to be moderate (~2.5–3.5), similar to JWH-250 (LogP ~3.8) .

- Methoxy-Substituted Ethanones (): Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated derivatives .

Thermal Stability

- Fluorinated aromatic systems (e.g., 3-fluoro-4-nitrophenyl) enhance thermal stability compared to methoxy-substituted analogs, as seen in differential scanning calorimetry (DSC) studies of related compounds .

Spectroscopic Characterization

FTIR Analysis ()

- The target compound’s FTIR spectrum would show distinct nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and fluoro (1250–1100 cm⁻¹, C-F stretch) peaks, differing from methoxy (2850 cm⁻¹, C-O-C) or amino (3400 cm⁻¹, N-H) groups in analogs .

NMR Trends

- ¹H NMR : The 2-naphthalenyl group would exhibit complex aromatic splitting (δ 7.5–8.5 ppm), while the 3-fluoro-4-nitrophenyl group shows deshielded protons near δ 8.0–8.5 ppm. This contrasts with JWH-250’s indole protons (δ 6.5–7.5 ppm) .

Biologische Aktivität

Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, as well as its structure-activity relationships (SAR).

Chemical Structure and Properties

Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)- features a complex aromatic structure that contributes to its biological activity. The presence of both a fluoro and nitro group in the phenyl ring is critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that compounds similar to Ethanone exhibit significant antimicrobial properties. For instance, various fluorinated derivatives have been evaluated against bacterial strains such as Acinetobacter baumannii. The minimum inhibitory concentration (MIC) values for these compounds suggest a strong correlation between halogen substitution patterns and antimicrobial efficacy. A study reported that fluoro and chloro substitutions on phenyl rings retained potent activity against A. baumannii strains, with MIC values as low as 1.56 µg/mL for certain derivatives .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Fluorinated Compound 1 | 3.125 | Active against A. baumannii |

| Chloro Compound 2 | 1.56 | Highly active |

| Nitro Compound 3 | >10 | Inactive |

Anti-inflammatory Activity

Ethanone derivatives have also been evaluated for anti-inflammatory properties. A related compound with a p-nitrophenyl moiety demonstrated superior anti-inflammatory activity compared to the standard diclofenac sodium in various assays . This suggests that the nitro group may enhance the compound's ability to modulate inflammatory pathways.

Anticancer Activity

The anticancer potential of Ethanone has been investigated through its effects on different tumor cell lines. Compounds with similar structures have shown promising results as antiproliferative agents, particularly against EGFR-TK inhibitors in various cancer models . The presence of naphthalene moieties has been linked to increased cytotoxicity in cancer cells.

Structure-Activity Relationship (SAR)

The SAR analysis of Ethanone indicates that the positioning and type of substituents significantly influence its biological activity. For example:

- Fluorine Substitution : Enhances lipophilicity and may improve cell membrane permeability.

- Nitro Group : Increases electron-withdrawing capacity, which can enhance interactions with biological targets.

- Naphthalene Ring : Contributes to π-π stacking interactions with biomolecules, potentially increasing binding affinity.

Case Studies

Several case studies have highlighted the therapeutic potential of Ethanone-like compounds:

- Antimicrobial Efficacy : A study evaluated a series of fluorinated hydrazones against multi-drug resistant A. baumannii, revealing that specific substitutions led to significant reductions in bacterial growth, reinforcing the importance of structural modifications .

- Anti-inflammatory Mechanisms : Research indicated that compounds similar to Ethanone inhibited pro-inflammatory cytokines in vitro, suggesting a mechanism involving modulation of NF-kB signaling pathways .

- Cytotoxicity in Cancer Models : In vitro studies on breast cancer cell lines demonstrated that certain derivatives exhibited IC50 values below 10 µM, indicating potent anticancer activity .

Q & A

Q. What synthetic methodologies are recommended for synthesizing Ethanone, 2-(3-fluoro-4-nitrophenyl)-1-(2-naphthalenyl)-, and how can reaction conditions be optimized?

The compound can be synthesized via Friedel-Crafts acylation , a common method for introducing ketone groups to aromatic systems. For example:

- React 3-fluoro-4-nitrobenzoyl chloride with 2-naphthalene in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Alternative routes may involve Suzuki-Miyaura coupling for biaryl formation, followed by ketone functionalization .

Q. Optimization Parameters :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | |

| Temperature | 0–25°C (controlled) | |

| Solvent | Dichloromethane (anhydrous) | |

| Reaction Time | 6–12 hours |

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro (NO₂) vibrations (~1527, 1322 cm⁻¹) .

- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS or EI-MS) .

- X-ray Crystallography : Resolve stereochemistry and confirm substituent positions (e.g., as demonstrated for analogous nitroaromatic ethanones) .

Q. What safety precautions are required when handling this compound?

While some safety data sheets classify this compound as having "no known hazard" , others caution that toxicological properties are not fully investigated . Recommended precautions:

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation of dust (P261) and direct skin contact (P262) .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and fluorine groups influence the compound's reactivity?

The 3-fluoro-4-nitrophenyl group:

Q. Can computational modeling predict the compound's environmental or biological interactions?

Yes. In silico methods (e.g., QSAR, molecular docking) can:

Q. Are there precedents for similar structures in pharmaceutical applications?

Analogous ethanone derivatives are intermediates in drug synthesis:

Q. How should researchers address contradictions in toxicity data across sources?

- Case Study : reports incomplete toxicological data , while states "no known hazard" .

- Resolution : Conduct tiered testing:

- In vitro assays (e.g., Ames test for mutagenicity).

- Acute toxicity studies (e.g., OECD 423 guidelines).

- Ecotoxicological profiling (e.g., Daphnia magna LC₅₀) .

Data Contradictions and Validation

| Parameter | Source A () | Source B () | Recommended Action |

|---|---|---|---|

| Toxicity Classification | "Not thoroughly investigated" | "No known hazard" | Conduct in vitro assays |

| Handling Precautions | P261, P262 advised | Minimal precautions | Follow stricter guidelines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.